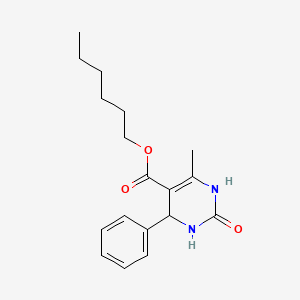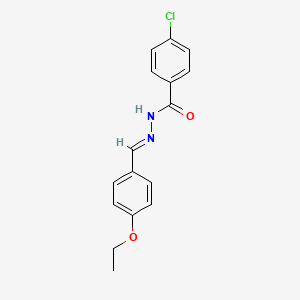
2-Thioxo-5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona es un compuesto químico con la fórmula molecular C14H14N2O5S y un peso molecular de 322,33636 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo tioxo y un residuo trimetoxibencilideno. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
La síntesis de 2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona típicamente implica la reacción de tiourea con metanol, seguida de la adición de metóxido de sodio y malonato de dietilo. La mezcla se calienta a reflujo durante varias horas y luego se destila el metanol a presión reducida. El producto resultante se acidifica con ácido clorhídrico para obtener el compuesto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, donde los nucleófilos reemplazan átomos o grupos específicos dentro de la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas variables y catalizadores específicos para facilitar las reacciones. Los principales productos formados dependen del tipo de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona implica su interacción con objetivos moleculares y vías específicas. El grupo tioxo y el residuo trimetoxibencilideno del compuesto juegan un papel crucial en su actividad. Puede interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona se puede comparar con otros compuestos similares, como:
5-(2-Metoxibencilideno)-2-tioxo-dihidro-pirimidina-4,6-diona: Este compuesto tiene una estructura similar, pero con un grupo metoxi en lugar del residuo trimetoxibencilideno.
Ácido 6-[(5E)-4-oxo-2-tioxo-5-(3,4,5-trimetoxibencilideno)-1,3-tiazolidin-3-il]hexanoico: Este compuesto incluye un anillo tiazolidínico y un grupo ácido hexanoico, lo que lo hace estructuralmente relacionado, pero con grupos funcionales adicionales.
La singularidad de 2-Tioxo-5-(3,4,5-trimetoxibencilideno)hexahidropirimidina-4,6-diona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H14N2O5S |
|---|---|
Peso molecular |
322.34 g/mol |
Nombre IUPAC |
2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H14N2O5S/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(17)15-14(22)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,22) |
Clave InChI |
JYGYCTPQBYBIMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697440.png)
methanone](/img/structure/B11697443.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697446.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11697449.png)
![3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11697453.png)
![3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11697459.png)

![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)

![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)

